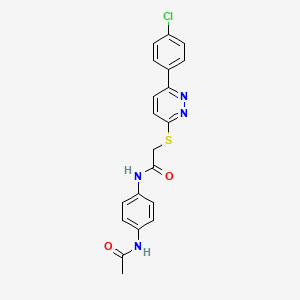

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide

Description

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-chlorophenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-28-20-11-10-18(24-25-20)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWIFOBBDKWUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.

Thioether formation: The thiol group is introduced via a substitution reaction with a suitable halide.

Acetamidophenyl group attachment: This step involves the formation of an amide bond between the acetamidophenyl group and the pyridazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyridazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated reagents, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide, also known as N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, is a complex organic compound with diverse applications in scientific research, particularly in chemistry, medicine, and industry .

Basic Information

The compound has a molecular weight of 452.9 and the molecular formula .

Scientific Research Applications

*this compound serves as a versatile building block in synthesizing complex molecules. It is also investigated for its potential as a pharmaceutical agent because of its unique structural features, and it could be used to develop new materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Introduces oxygen-containing functional groups.

- Reduction: Removes oxygen or adds hydrogen.

- Substitution: Replaces one functional group with another.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions often require controlled temperatures and inert atmospheres. The products vary depending on the specific reaction conditions; oxidation may yield sulfoxide or sulfone derivatives, while reduction could produce a simpler amine compound.

*this compound is of interest in medicinal chemistry because of its potential biological activities.

Anticancer Properties: Research indicates that this compound exhibits anticancer activity and can induce apoptosis in cancer cells by modulating key signaling pathways. In vitro studies show that it inhibits cell proliferation in various cancer cell lines, demonstrating an IC50 value in the micromolar range. For instance, it can inhibit c-MET kinase, a target implicated in tumor growth and metastasis, with an IC50 value of approximately 8.1 μM.

Antimicrobial Activity: The compound also displays antimicrobial properties, inhibiting the growth of various bacterial strains by disrupting bacterial cell wall synthesis and interfering with metabolic pathways. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) ranging from 5 to 15 μg/mL, indicating strong antibacterial activity.

The biological activity of *this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Binds to specific enzymes, inhibiting their activity and blocking critical metabolic processes.

- Receptor Modulation: Interacts with cellular receptors, influencing signal transduction pathways crucial for cell survival and proliferation.

- Induction of Apoptosis: Activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to programmed cell death in malignant cells.

Case Studies

In Vitro Studies on Cancer Cell Lines: Treatment of breast cancer cell lines with the compound resulted in a dose-dependent reduction in cell viability, with significant effects at concentrations above 10 μM.

Antimicrobial Efficacy Testing: Studies against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) ranging from 5 to 15 μg/mL, indicating strong antibacterial activity.

Anticancer Research

Mechanism of Action

The mechanism of action for N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or altering the conformation of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Influence

Key Structural Features:

- Pyridazine Core: Central to the compound’s scaffold, pyridazine derivatives are known for their electron-deficient aromatic system, facilitating interactions with biological targets.

- 4-Chlorophenyl Substituent : Enhances lipophilicity and may improve target binding via hydrophobic or π-π interactions.

- Thioether Linkage : The sulfur atom in the thioacetamide group increases metabolic stability compared to oxygen analogs.

Analogous Compounds and Substituent Effects:

Key Observations :

- Electron-Withdrawing Groups: Cyano (Compound 2) or nitro groups (e.g., ’s Compound 8) enhance bioactivity by increasing electrophilicity .

- Halogen Substituents : Chlorine or bromine at the phenyl ring improves lipophilicity and target binding, as seen in insecticidal and anticancer analogs .

- Heterocycle Variations : Imidazothiazole () or thiadiazole () cores exhibit distinct activity profiles compared to pyridazine-based compounds.

Physicochemical Properties

Trends :

- Higher molecular weight correlates with increased melting points (e.g., Compound 5l at 573 g/mol vs. 296 g/mol for Compound 15).

- Electron-withdrawing groups (e.g., Cl, CN) reduce solubility but enhance target affinity .

Biological Activity

N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 452.9 g/mol. Its structure features an acetamidophenyl group linked to a pyridazinyl-thio moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to exert its effects through the modulation of mitochondrial pathways, leading to increased mitochondrial permeability and subsequent cell death. This was evidenced by flow cytometry analyses showing significant apoptosis induction in K562 cells, a human leukemia cell line .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties against both bacterial and fungal strains:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 22.9 µM .

- Fungal Activity : Against fungi like Candida albicans, the MIC values were reported between 16.69 µM and 78.23 µM, indicating moderate antifungal activity .

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using K562 cells showed that the compound could induce apoptosis via mitochondrial pathways. The half-maximal effective concentration (EC50) was determined to be around 10 µM, indicating potent activity .

- Antimicrobial Testing : A study evaluating various derivatives of thiosemicarbazones found that similar compounds with structural analogs exhibited a bell-shaped dose-response curve in K562 cells, suggesting that modifications in the chemical structure can significantly affect biological activity .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that substitutions on the phenyl ring can enhance biological activity, with specific electron-withdrawing groups increasing potency against microbial strains .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example, analogous methods use alkaline conditions for substitution (e.g., coupling 4-acetamidophenol with pyridazine intermediates) and acidic or catalytic conditions for thioether bond formation. Key factors include:

- Base selection (e.g., K₂CO₃ for deprotonation in substitution steps).

- Catalyst optimization (e.g., EDCI/HOBt for amide bond formation).

- Temperature control (mild conditions, 50–80°C, to avoid decomposition).

Yield improvements (>70%) are achieved via stepwise purification (column chromatography) and stoichiometric balancing of reactive groups .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves the 3D conformation of the pyridazine and acetamide moieties, as demonstrated for structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) .

- NMR (¹H/¹³C) identifies proton environments, particularly the thioether (-S-) linkage and aromatic regions.

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ± 3 ppm error) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Kinase inhibition assays : Test against tyrosine kinases or MAPK pathways due to pyridazine’s role in ATP-binding pocket interactions.

- Cytotoxicity profiling : Use MTT or Mosmann’s colorimetric assay (adapted for adherent cells) to assess IC₅₀ values .

- Solubility/stability studies : Measure logP (e.g., XlogP ~2.6) and pH-dependent stability in PBS/DMSO to guide dosing .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in the condensation step?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30% yield increase in analogous pyridazine syntheses).

- Protecting group strategies : Temporarily block reactive sites (e.g., acetyl groups on the aniline nitrogen) during condensation .

- Catalyst screening : Transition metals (e.g., Pd/Cu) or organocatalysts enhance thioether bond formation efficiency .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

- Comparative dose-response curves : Replicate assays with standardized cell lines (e.g., HEK293 or HepG2) and controls.

- Purity validation : Use HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts.

- Structural analogs : Test derivatives (e.g., 4-fluorophenyl or bromophenyl variants) to isolate pharmacophore contributions .

Q. What advanced computational methods predict the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density for sites prone to oxidation (e.g., sulfur or pyridazine nitrogen).

- Molecular dynamics (MD) simulations : Predict cytochrome P450 interactions and metabolite formation (e.g., hydroxylation at the 4-chlorophenyl group).

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate hepatic clearance and plasma protein binding .

Q. What strategies improve regioselective modifications of the pyridazine ring for enhanced target binding?

- Methodological Answer :

- Directed ortho-metalation : Introduce substituents at the pyridazine C-5 position using lithiation reagents (e.g., LDA).

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to install electron-withdrawing groups (e.g., -CF₃) for π-π stacking optimization.

- Crystallographic data : Align modifications with active-site geometries (e.g., kinase co-crystal structures) .

Handling and Safety

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.

- PPE : Gloves (nitrile), lab coats, and fume hoods for powder handling (particle size <10 µm).

- Waste disposal : Incinerate via EPA-approved hazardous waste facilities to avoid environmental release of chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.